molecular formula C11H12N4 B2403386 4-(1H-imidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 2319805-64-4

4-(1H-imidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B2403386
CAS No.: 2319805-64-4
M. Wt: 200.245
InChI Key: VNVWPVINWIIGOY-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of imidazole and pyrimidine derivatives has been widely studied. For example, a new series of 4-(1H-imidazol-4-yl)-2-(substituted phenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidines have been synthesized via a one-pot reaction using PEG-400 as a green solvent in the first step and butan-1-ol in the second step .


Molecular Structure Analysis

The molecular structure of imidazole and pyrimidine derivatives can be complex, depending on the substituents attached to the rings. For instance, a new series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives was designed and synthesized according to the structure of well-established V600EBRAF inhibitors .


Chemical Reactions Analysis

The chemical reactions involving imidazole and pyrimidine derivatives can be diverse, depending on the specific compounds and reaction conditions. For instance, the most common methods for the preparation of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives are based on the one-pot three-component reactions catalyzed by various catalysts .


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole and pyrimidine derivatives can vary widely, depending on their specific structures. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthetic Approaches and Medicinal Applications

Imidazo[1,2-a]pyrimidines, closely related to the query compound, are the focus of significant research due to their diverse synthetic methodologies and functionalizations, which include multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods enable the construction of this privileged scaffold, which is critical for the development of new chemosynthetic strategies and drug development owing to its extensive applications in medicinal chemistry (Goel, Luxami, & Paul, 2015).

Structural Modifications for Drug Efficiency

In drug discovery, the modification of imidazo[1,2-a]pyrimidine structures to enhance drug efficiency and stability is a significant area of research. Strategies to reduce metabolism mediated by aldehyde oxidase (AO) in drugs containing the imidazo[1,2-a]pyrimidine moiety have been explored, highlighting the importance of altering the heterocycle or blocking reactive sites to decrease AO metabolism. This research aids in improving the pharmacological profile of drugs containing such heterocyclic systems (Linton et al., 2011).

Antiviral and Antineoplastic Activities

The antiviral and antineoplastic (anti-cancer) activities of imidazo[1,2-a]pyrimidine derivatives underscore the potential therapeutic applications of these compounds. Specific derivatives have demonstrated variable degrees of effectiveness against various cancer cell lines, highlighting the scaffold's utility in developing new anticancer agents (Abdel-Hafez, 2007). Similarly, the antiviral activities of C-3 acyclic nucleoside analogues of imidazo[1,2-a]pyrimidine against cytomegalovirus and varicella-zoster virus point to its relevance in antiviral drug development (Gueiffier et al., 1996).

Chemical Sensing and Optical Properties

The chemical sensing capabilities of imidazo[1,2-a]pyrimidines, particularly as fluorescent sensors for zinc ion, with potential applications in environmental monitoring and biological studies, also illustrate the versatility of this scaffold. These findings underscore the compound's role in the synthesis of sensors with specific detection capabilities for metal ions in various settings (Rawat & Rawat, 2018).

Safety and Hazards

The safety and hazards associated with imidazole and pyrimidine derivatives can vary widely, depending on their specific structures. For instance, some imidazole derivatives may cause skin corrosion/irritation and serious eye damage/eye irritation .

Future Directions

The future directions in the research of imidazole and pyrimidine derivatives are promising. For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

Properties

IUPAC Name

4-imidazol-1-yl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-8-13-10-4-2-3-9(10)11(14-8)15-6-5-12-7-15/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVWPVINWIIGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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